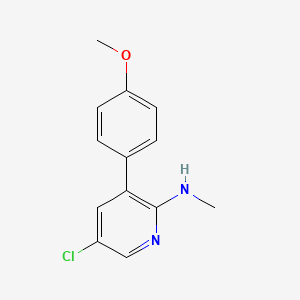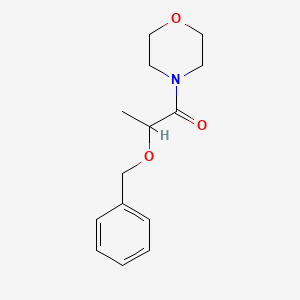
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two 2,6-dimethylphenol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) typically involves the coupling of 2,6-dimethylphenol derivatives with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid structure and potential for cross-linking.
Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) depends on its application. In materials science, its rigid structure allows for the formation of stable polymers. In biological systems, its phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The butadiyne linkage provides a unique electronic structure that can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dipyridine
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is unique due to its combination of phenolic groups and a butadiyne linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis. Its phenolic groups also provide potential antioxidant properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
822411-44-9 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[4-(4-hydroxy-3,5-dimethylphenyl)buta-1,3-diynyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H18O2/c1-13-9-17(10-14(2)19(13)21)7-5-6-8-18-11-15(3)20(22)16(4)12-18/h9-12,21-22H,1-4H3 |
Clé InChI |
KLNGTUGNARHZGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C#CC#CC2=CC(=C(C(=C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)





![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)

